N-methyl-N,2-diphenylacetamide

Overview

Description

Synthesis Analysis

N-methyl-N,2-diphenylacetamide and related compounds, such as N-((Diphenylamino)methyl)acetamide, can be synthesized using methods like the Mannich reaction. This involves forming complexes with metals such as cerium(IV) and thorium(IV) and characterizing them through elemental analysis and spectral studies (Muruganandam, Kumar, & Balasubramania, 2013).

Molecular Structure Analysis

The molecular structure of compounds like N-methyl-N,2-diphenylacetamide has been elucidated using techniques such as electron diffraction and X-ray crystallography. These methods help determine bond lengths and angles, aiding in the understanding of their chemical reactivity and interactions with biological targets (Kimura & Aoki, 1953).

Chemical Reactions and Properties

N-methyl-N,2-diphenylacetamide derivatives are involved in various chemical reactions, including oxidation and complexation with metals. These reactions alter their chemical and physical properties, potentially leading to new materials with desirable biological activities (Pailloux et al., 2007).

Physical Properties Analysis

The physical properties of N-methyl-N,2-diphenylacetamide derivatives, such as solubility and melting points, are essential for their application in pharmaceutical formulations. These properties are influenced by the molecular structure and can be tailored by modifying the compound's functional groups (Arjunan, Ravindran, Subhalakshmi, & Mohan, 2009).

Chemical Properties Analysis

The chemical properties, including reactivity and stability, determine the compound's suitability for various applications. For example, the reactivity towards nucleophiles and electrophiles, and stability under physiological conditions, are crucial for designing drugs based on the N-methyl-N,2-diphenylacetamide framework (Singh & Singh, 2017).

Scientific Research Applications

Metabolism in Plants and Fungi

Metabolism by Soil Fungi

N-methyl 2,2-diphenylacetamide, a metabolite of the herbicide Diphenamid, is produced by common soil fungi such as Trichoderma viride and Aspergillus candidus. It's more toxic than Diphenamid to certain seedlings, indicating its potential as a phytotoxic agent (Kesner & Ries, 1967).

Phytotoxicity Studies

Studies on tomatoes and other plants show that N-methyl-2,2-diphenylacetamide has significant phytotoxic effects, suggesting its relevance in understanding plant-herbicide interactions (Gentner, 1969).

Herbicide Metabolism and Effects

Metabolism in Rats

N-methyl-N-hydroxymethyl diphenylacetamide, a metabolite of Diphenamid, was identified in rat studies, highlighting the compound's metabolic pathways in mammalian systems (McMahon & Sullivan, 1965).

Uptake and Translocation in Plants

Research shows differential uptake and translocation of Diphenamid and its metabolite, N-methyl-2,2-diphenylacetamide, in various plant species, aiding in understanding herbicide effectiveness and resistance (Bingham & Shaver, 1971).

Antimicrobial Applications

- Antimicrobial and Antifungal Activity: Novel derivatives of N-methyl-N,2-diphenylacetamide have been synthesized and shown to possess significant antimicrobial and antifungal activities, making them potential candidates for drug development (Kumar & Mishra, 2015).

Environmental Impact and Remediation

- Removal by Aquatic Plants: Certain aquatic plants and algae can effectively remove and degrade Diphenamid, leading to N-methyl-2,2-diphenylacetamide as a stable metabolite. This finding is significant for understanding the environmental fate and potential remediation strategies of herbicides (Bingham & Shaver, 1977).

properties

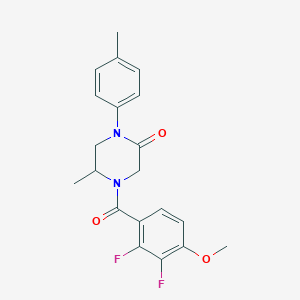

IUPAC Name |

N-methyl-N,2-diphenylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H15NO/c1-16(14-10-6-3-7-11-14)15(17)12-13-8-4-2-5-9-13/h2-11H,12H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXNXIMQGNHSNGK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C(=O)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H15NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(3-methylbenzoyl)-1-piperazinyl]-2-(1-pyrrolidinyl)pyrimidine](/img/structure/B5585768.png)

![N-cyclopropyl-3-{5-[3-(2-fluorophenyl)propanoyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5585772.png)

![methyl 2-{[(2-chloro-3-pyridinyl)carbonyl]amino}-4-(3-methylphenyl)-3-thiophenecarboxylate](/img/structure/B5585776.png)

![1-tert-butyl-N-[2-(2-ethyl-1H-imidazol-1-yl)ethyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5585777.png)

![4-{[(2-methoxy-1-naphthyl)methylene]amino}-5-(3-pyridinyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B5585798.png)

![2-{[1-(2,4-difluorophenyl)-1H-tetrazol-5-yl]thio}acetamide](/img/structure/B5585804.png)

![9-(5-hydroxy-2-methoxybenzyl)-2-(3-methoxypropyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5585808.png)

![4-[2-(2-pyridinylcarbonyl)carbonohydrazonoyl]phenyl 4-nitrobenzoate](/img/structure/B5585815.png)

![methyl 5-{[(4,6-dimethyl-2-pyrimidinyl)thio]acetyl}-2-hydroxybenzoate](/img/structure/B5585826.png)

![3-{[4-(2,5-dimethylphenyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5585834.png)

![4-{4-[(2-ethyl-4-morpholinyl)methyl]phenyl}-2-methyl-2-butanol](/img/structure/B5585842.png)

![N'-[(5-bromo-2-thienyl)methylene]-4-hydroxybenzohydrazide](/img/structure/B5585846.png)